TDI Demethoxylation Catalysis: 92.6% Yield vs. Step-1 Zn(OAc)₂ Catalyst at 53.5% — A Differentiated Performance Envelope
In the two-step catalytic synthesis of toluene-2,4-diisocyanate (TDI) from dimethyl carbonate, uranyl zinc acetate serves as the Step-2 demethoxylation catalyst, achieving a TDI yield of 92.6% at 250–270 °C under 2.7 kPa pressure with di-n-octyl sebacate as heat-carrier and THF/nitrobenzene solvent [1]. By contrast, the Step-1 catalyst—Zn(OAc)₂ supported on α-Al₂O₃—yields only 53.5% for dimethyl toluene-2,4-dicarbamate (TDC) formation at 250 °C [1]. No other uranyl acetate salt (uranyl acetate, uranyl magnesium acetate, uranyl nickel acetate) has been reported to catalyse this demethoxylation step with comparable efficiency, making uranyl zinc acetate the only documented uranyl catalyst for this industrially relevant TDI synthetic route.
| Evidence Dimension | Catalytic yield for TDI synthesis step |
|---|---|
| Target Compound Data | 92.6% TDI yield (Step 2, uranyl zinc acetate catalyst, 250–270 °C, 2.7 kPa) |
| Comparator Or Baseline | 53.5% TDC yield (Step 1, Zn(OAc)₂/α-Al₂O₃ catalyst, 250 °C); uranyl acetate and uranyl magnesium acetate: no reported catalytic activity for this transformation |
| Quantified Difference | +39.1 percentage points vs. Step-1 catalyst (different reaction step); exclusive activity among uranyl acetate salts |
| Conditions | Two-step TDI synthesis from dimethyl carbonate and toluene-2,4-diamine; Step 2: fixed-bed reactor, DOS heat-carrier, THF/nitrobenzene solvent, 250–270 °C, 2.7 kPa |
Why This Matters
For laboratories or pilot facilities developing non-phosgene TDI synthetic routes, uranyl zinc acetate is the sole uranyl compound with demonstrated high-yield demethoxylation catalysis, creating a procurement requirement that uranyl acetate and uranyl magnesium acetate cannot fulfill.
- [1] Wang, Y.; Zhao, X.; Li, F.; Wang, S.; Zhang, J. (2001). Catalytic synthesis of toluene-2,4-diisocyanate from dimethyl carbonate. Journal of Chemical Technology & Biotechnology, 76(8): 857–861. doi:10.1002/jctb.455 View Source
